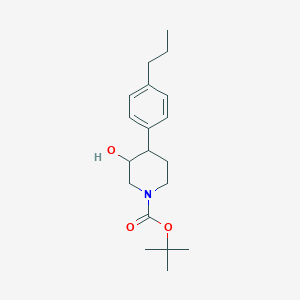

Tert-butyl 3-hydroxy-4-(4-propylphenyl)piperidine-1-carboxylate

Description

Tert-butyl 3-hydroxy-4-(4-propylphenyl)piperidine-1-carboxylate (CAS: 1354962-08-5) is a piperidine derivative with a molecular weight of 319.45 g/mol and a purity of 95% . It features a tert-butyl carbamate group at the 1-position, a hydroxyl group at the 3-position, and a 4-propylphenyl substituent at the 4-position of the piperidine ring.

Properties

Molecular Formula |

C19H29NO3 |

|---|---|

Molecular Weight |

319.4 g/mol |

IUPAC Name |

tert-butyl 3-hydroxy-4-(4-propylphenyl)piperidine-1-carboxylate |

InChI |

InChI=1S/C19H29NO3/c1-5-6-14-7-9-15(10-8-14)16-11-12-20(13-17(16)21)18(22)23-19(2,3)4/h7-10,16-17,21H,5-6,11-13H2,1-4H3 |

InChI Key |

DZNFOHLHKBCPLP-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=CC=C(C=C1)C2CCN(CC2O)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-hydroxy-4-(4-propylphenyl)piperidine-1-carboxylate typically involves the reaction of tert-butyl 4-hydroxypiperidine-1-carboxylate with 4-propylphenyl derivatives under controlled conditions . The reaction is carried out in a solvent such as dimethylformamide (DMF) with a base like sodium hydride (NaH) at low temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-hydroxy-4-(4-propylphenyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where nucleophiles replace leaving groups under basic conditions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reducing Agents: Lithium aluminum hydride (LiAlH4)

Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF)

Bases: Sodium hydride (NaH), potassium carbonate (K2CO3)

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted piperidine compounds .

Scientific Research Applications

Tert-butyl 3-hydroxy-4-(4-propylphenyl)piperidine-1-carboxylate is used in various scientific research applications, including:

Chemistry: As a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: In the study of biochemical pathways and as a potential ligand in receptor binding studies.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

Industry: Used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-butyl 3-hydroxy-4-(4-propylphenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity . The exact molecular targets and pathways involved are still under investigation, but it is thought to influence various biochemical processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between tert-butyl 3-hydroxy-4-(4-propylphenyl)piperidine-1-carboxylate and analogous piperidine derivatives:

Key Structural and Functional Insights:

Substituent Effects on Reactivity and Bioactivity :

- The 4-propylphenyl group in the target compound introduces steric bulk and hydrophobicity, which may influence receptor binding or solubility . In contrast, the tetrazole group in tert-butyl 3-(1H-tetrazol-5-yl)piperidine-1-carboxylate enhances hydrogen-bonding capacity, correlating with its antidiabetic activity .

- Halogenated derivatives (e.g., 4-bromobenzyloxy in compound 2b) are often used in Suzuki-Miyaura cross-coupling reactions to build complex architectures .

Synthetic Utility :

- The tert-butyl carbamate group is a common protecting group for amines, as seen in the synthesis of tert-butyl 4-(4-methylpentyl)piperidine-1-carboxylate (86% yield via Boc protection) .

- The trifluoromethylphenyl derivative is synthesized via Grignard-like reactions, highlighting the versatility of piperidine scaffolds in medicinal chemistry .

Safety and Handling: Tert-butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate requires respiratory and eye protection during handling, though it lacks GHS classification .

Q & A

Q. What are the common synthetic routes for synthesizing Tert-butyl 3-hydroxy-4-(4-propylphenyl)piperidine-1-carboxylate?

The synthesis typically involves multi-step protocols:

- Protection/Deprotection : Use tert-butyloxycarbonyl (Boc) groups to protect the piperidine nitrogen during functionalization .

- Arylation : Introduce the 4-propylphenyl moiety via Friedel-Crafts acylation or Suzuki-Miyaura coupling, depending on precursor availability .

- Hydroxylation : Oxidize intermediate ketones or employ hydroxylation agents like OsO₄ for stereoselective hydroxy group introduction .

- Purification : Column chromatography (silica gel) or recrystallization in solvents like ethyl acetate/hexane is recommended for isolating the final product .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., tert-butyl singlet at ~1.4 ppm, aromatic protons at 6.5–7.5 ppm) .

- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 348.23) .

- X-ray Crystallography : Use SHELX programs for structure refinement. ORTEP-3 aids in visualizing 3D conformation, critical for stereochemical validation .

Q. What safety precautions are recommended when handling this compound?

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to minimize inhalation risks, as dust may irritate respiratory tracts .

- Storage : Keep in airtight containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

- Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilic substitution rates .

- Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency in Suzuki reactions .

- Temperature Control : Low temperatures (–20°C to 0°C) minimize side reactions during hydroxylation .

- Reaction Monitoring : Use TLC or HPLC to track intermediate formation and adjust stoichiometry dynamically .

Q. What strategies are effective in resolving stereochemical challenges during synthesis?

- Chiral Resolution : Employ chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic methods to isolate enantiomers .

- Stereoselective Oxidation : Sharpless asymmetric dihydroxylation ensures correct hydroxy group configuration .

- Crystallographic Validation : Compare experimental XRD data with computational models (e.g., DFT) to confirm stereochemistry .

Q. How can researchers address contradictions in structural data from different analytical techniques?

- Cross-Validation : Combine NMR (solution state) and XRD (solid state) to identify conformational flexibility .

- Error Analysis : Calculate R-factors in XRD and signal-to-noise ratios in NMR to assess data reliability .

- Dynamic NMR : Use variable-temperature experiments to detect rotational barriers or tautomerism .

Q. What in vitro assays are suitable for evaluating the compound’s biological activity?

- Receptor Binding Assays : Radioligand displacement studies (e.g., [³H]-labeled competitors) quantify affinity for GPCRs or kinases .

- CYP450 Inhibition : Use fluorogenic substrates to assess metabolic stability in liver microsomes .

- Cytotoxicity Screening : MTT or CellTiter-Glo assays in cancer cell lines (e.g., HeLa, MCF-7) evaluate therapeutic potential .

Q. How does the hydroxyl group’s position affect the compound’s physicochemical properties?

- Hydrogen Bonding : The 3-hydroxy group enhances solubility in polar solvents (logP reduction by ~0.5 units) .

- Bioavailability : Hydroxyl groups improve membrane permeability via H-bond interactions with transporters .

- Stability : Steric hindrance from the tert-butyl group mitigates oxidation of the hydroxy moiety .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.